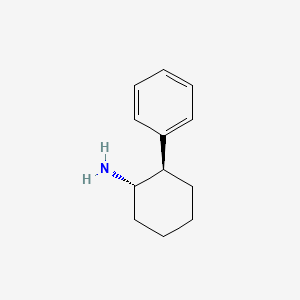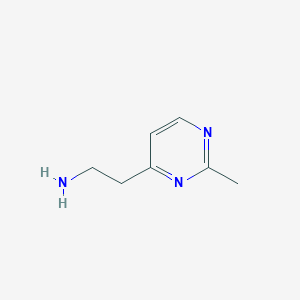
3-(Oxetan-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-yl)acrylonitrile is an organic compound characterized by the presence of an oxetane ring and an acrylonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)acrylonitrile typically involves the formation of the oxetane ring followed by the introduction of the acrylonitrile group. One common method includes the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/closing reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and subsequent introduction of the acrylonitrile group .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oxetan-3-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
Major products formed from these reactions include substituted oxetane derivatives, primary amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Oxetan-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, oxetane-containing compounds are explored for their potential as drug candidates due to their unique physicochemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-yl)acrylonitrile and its derivatives involves interactions with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The acrylonitrile group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Nitromethyl)oxetane: Similar in structure but contains a nitro group instead of an acrylonitrile group.
3-(Azidomethyl)oxetane: Contains an azide group, offering different reactivity and applications.
Oxetan-3-one: A simpler oxetane derivative without additional functional groups.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
(E)-3-(oxetan-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C6H7NO/c7-3-1-2-6-4-8-5-6/h1-2,6H,4-5H2/b2-1+ |
Clé InChI |
LQSSOXKPUGTPNE-OWOJBTEDSA-N |
SMILES isomérique |
C1C(CO1)/C=C/C#N |
SMILES canonique |
C1C(CO1)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


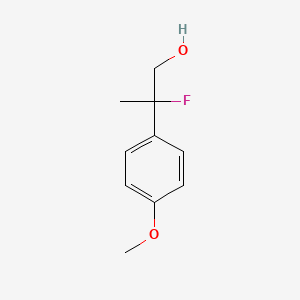
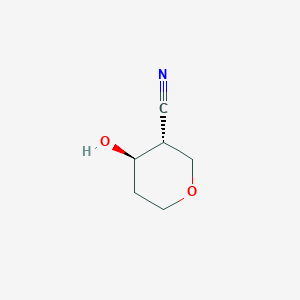
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
![N-Methyl-1-(spiro[3.4]octan-2-yl)methanamine](/img/structure/B15225702.png)


![tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B15225719.png)
![Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B15225721.png)
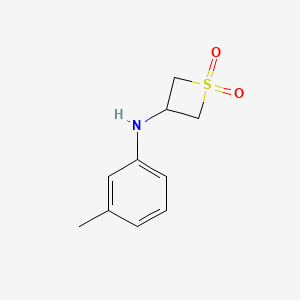
![tert-Butyl (R)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B15225733.png)
![7-Methyl-5-oxaspiro[3.4]octan-7-ol](/img/structure/B15225734.png)
